1-Hydroxy-3,3-dimethylazetidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

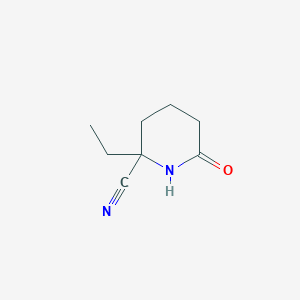

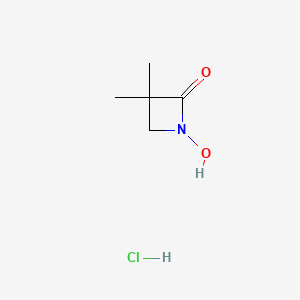

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 2460749-20-4 . It has a molecular weight of 151.59 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride . The InChI code is 1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 151.59 .Wissenschaftliche Forschungsanwendungen

Selective Oxidation of 1,2-Diols

Dimethyltin(IV)dichloride-catalyzed selective oxidation of 1,2-diols in water employs dibromoisocyanuric acid (DBI) or Br2 as oxidants, suggesting a method that activates the 1,2-diol moiety through the formation of stannylene acetal, enhancing selectivity and affording α-hydroxyketones in good to excellent yields. This method is safe and simple in operation, indicating a potential application of related compounds in selective oxidation processes (J. M. William, M. Kuriyama, & O. Onomura, 2013).

Tubulin-Targeting Antitumor Agents

The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones were explored, leading to the discovery of potent antiproliferative compounds. These compounds, including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, exhibited IC50 values in the nanomolar range in breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced apoptosis, highlighting their potential as leads for antitumor agents (Thomas F. Greene et al., 2016).

Fluorescent Property Evaluation

A series of 1,3,5-triaryl-2-pyrazolines, synthesized from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazine hydrochloride, exhibited fluorescence properties in the blue region of the visible spectrum under ultraviolet radiation. The fluorescent behavior of these compounds, potentially including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, offers insights into applications in materials science and bioimaging (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

One-Carbon Homologation

A one-pot method for the homologation of aldehyde to amide demonstrates the application of related compounds in synthesizing amides from aldehydes using a multi-component reaction. This showcases a novel approach to synthesizing complex molecules, potentially including applications for 1-hydroxy-3,3-dimethylazetidin-2-one derivatives (Damien Bonne, Mouloud Dekhane, & Jieping Zhu, 2005).

GPR14/Urotensin-II Receptor Agonist

The discovery of a nonpeptidic agonist for the urotensin-II receptor, with potential derivations from 1-hydroxy-3,3-dimethylazetidin-2-one, highlights its use in pharmacological research as a tool and potential drug lead, demonstrating the compound's versatility in receptor-targeted drug development (G. Croston et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-hydroxy-3,3-dimethylazetidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJRHYYTPJHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)

![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)

![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)